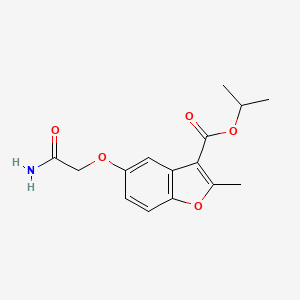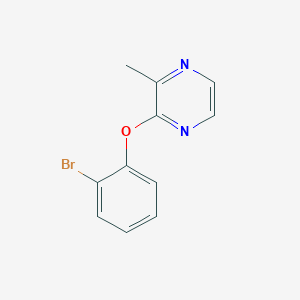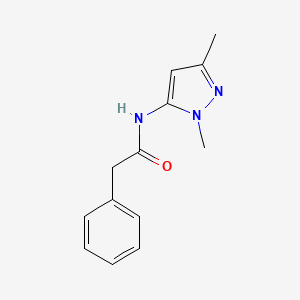
3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine (FPSP) is a novel pyridazine derivative that has been studied for a range of scientific applications. FPSP is a heterocyclic compound that has been studied for its potential in drug design and development, as well as its ability to act as a catalyst in various chemical reactions. In addition, FPSP has been investigated for its potential use in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine has been studied for a range of scientific research applications. It has been investigated for its potential use as an inhibitor of several types of enzymes, including cytochrome P450 and monoamine oxidase. In addition, 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine has been studied for its ability to act as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine has also been investigated for its potential use in drug design and development, as well as its ability to act as an antioxidant.
Wirkmechanismus
The exact mechanism of action of 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine is not yet fully understood. However, it is believed that 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine binds to the active sites of enzymes, such as cytochrome P450 and monoamine oxidase, and inhibits their activity. In addition, 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine is believed to act as a catalyst in certain chemical reactions by forming a complex with the reactants that facilitates the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine have not yet been fully studied. However, it is believed that 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine may have the potential to act as an antioxidant, and may also have the potential to act as an anti-inflammatory agent. In addition, 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine has been studied for its potential use in drug design and development, and may have the potential to be used as a therapeutic agent for certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine in laboratory experiments is its relative simplicity and cost-effectiveness. 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine is relatively inexpensive compared to other compounds, and the reaction conditions required for its synthesis are relatively mild. However, there are some limitations to using 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine in laboratory experiments. For example, 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine can be difficult to purify due to the presence of the by-product, 3-chloro-6-methyl-4-phenylmethanesulfonylpiperazine. In addition, 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine can be unstable in the presence of light and moisture, and therefore must be stored in a cool, dry place.
Zukünftige Richtungen
The potential future directions for 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine include further investigation into its potential use as an inhibitor of enzymes, its ability to act as a catalyst in various chemical reactions, and its potential use in drug design and development. In addition, further research is needed to determine the biochemical and physiological effects of 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine, as well as to develop methods for its purification and stabilization. Finally, further investigation is needed to determine the potential therapeutic applications of 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine, as well as its potential side effects.
Synthesemethoden
The synthesis of 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine was first reported in 2008 by a group of researchers from the University of California, San Diego. The synthesis method involves the reaction of 3-chloro-6-methylpyridazine with a 4-phenylmethanesulfonylpiperazine in the presence of a base such as sodium hydroxide. This reaction produces a mixture of the desired product, 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine, and a by-product, 3-chloro-6-methyl-4-phenylmethanesulfonylpiperazine. The desired product can then be isolated from the reaction mixture by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
3-(4-benzylsulfonylpiperazin-1-yl)-6-(furan-2-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-27(25,15-16-5-2-1-3-6-16)23-12-10-22(11-13-23)19-9-8-17(20-21-19)18-7-4-14-26-18/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPFMESPQRYTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenoxyethyl)piperazine-1-carboxamide](/img/structure/B6534371.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6534384.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B6534393.png)
![1-(2-chlorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea](/img/structure/B6534407.png)
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6534418.png)
![N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)methanesulfonamide](/img/structure/B6534425.png)


![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide](/img/structure/B6534438.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6534446.png)
![3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6534457.png)
![N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine](/img/structure/B6534458.png)
![3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B6534467.png)
